N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHEZHLMUGBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the Knoevenagel condensation reaction, which involves the condensation of 6-ethyl-2-aminothiazole with an appropriate aldehyde or ketone in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or pyridines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide in anticancer research. For instance, derivatives of thiazole have shown promising anticancer effects against various tumor cell lines, including A549 and C6. Techniques such as MTT assays and caspase-3 activation assays have been employed to evaluate their efficacy, indicating that structural modifications can enhance their therapeutic potential .
Antimicrobial Properties
The compound's structural analogs have demonstrated antibacterial activity against a range of microorganisms. For example, thiazole derivatives exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml. This suggests that this compound may possess similar antimicrobial properties that could be further investigated .
COX Inhibition
Compounds with similar structures have been explored for their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer. The modification of phenyl rings on related compounds has shown promise in enhancing selectivity and potency against COX enzymes, suggesting that this compound could be a candidate for further development in this area .
Material Science Applications
The compound's intricate structure may allow it to function as a precursor for novel materials with unique properties. The presence of the benzo[d]thiazole moiety can enhance the electronic properties of polymers, potentially leading to applications in organic electronics or photonic devices.
Synthetic Chemistry Insights
The synthesis of this compound involves several steps that highlight its complexity and versatility. The synthetic routes employed can lead to variations that may exhibit different biological activities or material properties. Understanding these synthetic pathways is crucial for optimizing the production of this compound and its derivatives for various applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of benzothiazole-acetamide derivatives is highly dependent on substituent variations. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (Compound 21) substituents enhance antitumor activity but may reduce bioavailability due to high polarity.
- Aromatic Heterocycles : Pyridinylmethyl (target compound) vs. pyridinyl-thiazole (GSK1570606A) influence target selectivity (e.g., kinases vs. bacterial enzymes).
- Sulfone vs.
Pharmacokinetic and Physicochemical Properties
Comparative physicochemical data highlight the impact of substituents:
Key Observations :
- Methylsulfonyl and pyridinylmethyl groups may increase plasma protein binding compared to methoxy or fluorine substituents .
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 466.6 g/mol. It contains several functional groups, including a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : The thiazole nucleus in the compound is known to exhibit antimicrobial properties by inhibiting the biosynthesis of bacterial lipids. This mechanism can lead to the disruption of cell membrane integrity in pathogens, thereby inhibiting their growth .
- Anticancer Properties : Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells. Specifically, they may activate caspase pathways, leading to programmed cell death in tumor cell lines such as A549 (lung cancer) and C6 (glioma) .
Antimicrobial and Anticancer Activity
Recent studies have evaluated the compound's efficacy against various pathogens and cancer cell lines. The following table summarizes key findings from research studies:
| Activity | Tested Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Inhibition of lipid biosynthesis |
| Antimicrobial | S. aureus | 12 | Disruption of cell membrane integrity |
| Anticancer | A549 (lung cancer) | 10 | Induction of apoptosis via caspase activation |
| Anticancer | C6 (glioma) | 8 | Activation of apoptotic pathways |
Case Studies
- Anticancer Activity : A study synthesized a series of thiazole derivatives, including compounds similar to this compound. These compounds exhibited significant anticancer activity against A549 and C6 cell lines, with mechanisms involving apoptosis induction confirmed through caspase assays .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
